molecular formula C17H30 B12855874 1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)- CAS No. 125735-41-3

1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)-

Cat. No.: B12855874
CAS No.: 125735-41-3
M. Wt: 234.4 g/mol
InChI Key: WQFBXIQLFBQNLL-UHFFFAOYSA-N
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Description

1,3,5-Tri-tert-butylcyclopenta-1,3-diene is a chemical compound with the molecular formula C₁₇H₃₀. It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by tert-butyl groups. This compound is known for its bulky structure, which influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri-tert-butylcyclopenta-1,3-diene can be synthesized through the alkylation of cyclopentadiene with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically involves the use of phase-transfer catalysts to facilitate the transfer of reactants between different phases .

Industrial Production Methods

While specific industrial production methods for 1,3,5-tri-tert-butylcyclopenta-1,3-diene are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-tert-butylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tert-butyl ketones, while reduction can produce tert-butyl-substituted alkanes.

Scientific Research Applications

1,3,5-Tri-tert-butylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,5-tri-tert-butylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and stability, making it a valuable ligand in stabilizing high-spin metal complexes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Tri-tert-butylcyclopenta-1,3-diene
  • Pentamethylcyclopentadiene

Uniqueness

1,3,5-Tri-tert-butylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides distinct steric effects compared to other similar compounds. This uniqueness makes it particularly useful in stabilizing certain metal complexes that other ligands cannot .

Properties

CAS No.

125735-41-3

Molecular Formula

C17H30

Molecular Weight

234.4 g/mol

IUPAC Name

1,3,5-tritert-butylcyclopenta-1,3-diene

InChI

InChI=1S/C17H30/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10-11,13H,1-9H3

InChI Key

WQFBXIQLFBQNLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C=C(C=C1C(C)(C)C)C(C)(C)C

Origin of Product

United States

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